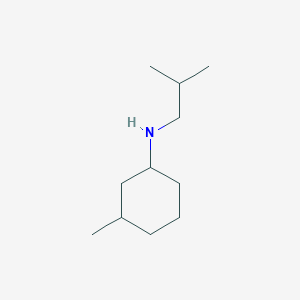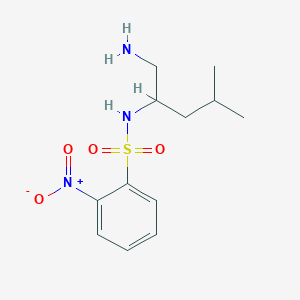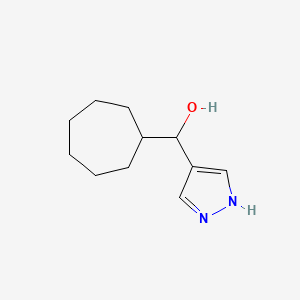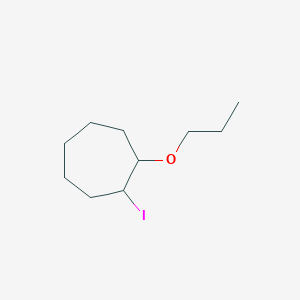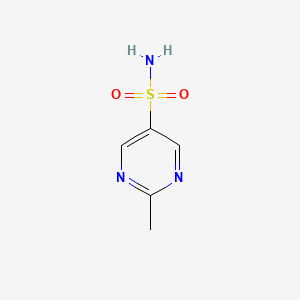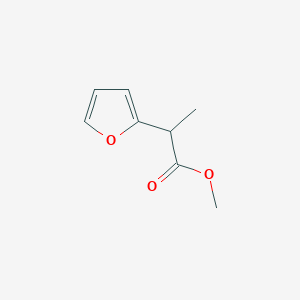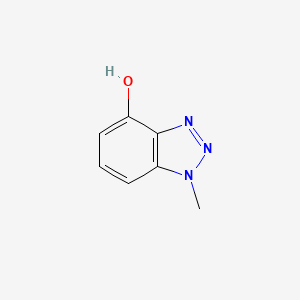
7,7-Dimethyl-1,4-thiazepane-4-carbonyl chloride 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride is a heterocyclic compound with a unique structure that includes a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a carbonyl compound in the presence of a catalyst can lead to the formation of the thiazepane ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbonyl chloride group can be substituted with nucleophiles to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, or thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, amides, and esters .
Scientific Research Applications
7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, or other cellular components, thereby exerting its biological effects .
Comparison with Similar Compounds
7,7-Dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl: A compound with a similar structure but different functional groups.
7,7-Dimethyl-2,4-diphenyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin: Another related compound with a hexahydroquinoline ring.
Uniqueness: 7,7-Dimethyl-1-oxo-1lambda4,4-thiazepane-4-carbonylchloride is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C8H14ClNO2S |
|---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
7,7-dimethyl-1-oxo-1,4-thiazepane-4-carbonyl chloride |
InChI |
InChI=1S/C8H14ClNO2S/c1-8(2)3-4-10(7(9)11)5-6-13(8)12/h3-6H2,1-2H3 |
InChI Key |
LFRFENXUSPLMBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CCS1=O)C(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



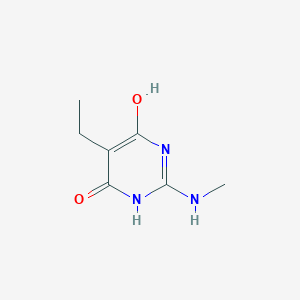
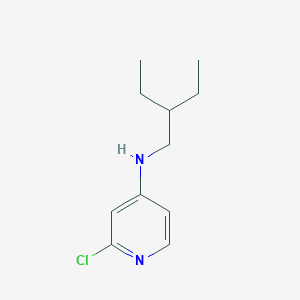

![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13296956.png)
